molecular formula C44H76O8Zr B103895 2,2,6,6-Tetramethylheptane-3,5-dione;zirconium CAS No. 18865-74-2

2,2,6,6-Tetramethylheptane-3,5-dione;zirconium

Cat. No. B103895
CAS RN: 18865-74-2
M. Wt: 832.4 g/mol
InChI Key: JWAXIXUTYXOBHB-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptane-3,5-dione;zirconium is a chemical compound that involves the coordination of zirconium with a ligand derived from 2,2,6,6-tetramethylheptane-3,5-dione. This compound is of interest due to its potential applications in materials science and coordination chemistry.

Synthesis Analysis

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione, a precursor to the zirconium complex, has been achieved using pinacolone and methyl pivalate as starting materials with sodium hydride as a base in tetrahydrofuran. The reaction conditions were optimized to a ratio of pinacolone:methyl pivalate:sodium hydride of 1:1.5:3, with a 4-hour addition time for the pinacolone solution and an 8-hour reflux period, resulting in a yield of 64.5% .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure of the zirconium complex, it is likely that the zirconium center is coordinated by oxygen atoms from the tetramethylheptane-3,5-dione ligands. This assumption is based on the known chemistry of zirconium complexes and the structure of similar compounds, such as those described in the synthesis of various zirconium(IV) complexes with oxygen-containing ligands .

Chemical Reactions Analysis

The chemical reactivity of the zirconium complex has not been explicitly detailed in the provided data. However, zirconium complexes are generally known for their catalytic properties and could potentially be involved in various organic transformations. The absence of transitions or thermal anomalies in the heat capacity measurements suggests that the compound is thermally stable over a wide temperature range .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium have been studied through low-temperature heat capacity measurements. The compound exhibits no transitions or thermal anomalies from 9 to 306 K. Thermodynamic functions such as entropy, enthalpy, and reduced Gibbs energy were calculated, with values at 298.15 K being Cp° = (1195.7 ± 1.8) J·K⁻¹·mol⁻¹, S°m = (1298 ± 3) J·K⁻¹·mol⁻¹, H°m = (194.7 ± 0.3) kJ·mol⁻¹, and Φ°m = (645.2 ± 1.9) J·K⁻¹·mol⁻¹. The absolute entropy was used to calculate the entropy of formation of the compound at 298.15 K .

Scientific Research Applications

Thermal Behavior in Chemical Vapor Deposition

Research on the thermal properties of mixtures of Zirconium(IV) and Yttrium(III) dipivaloylmethanates, including 2,2,6,6-tetramethylheptane-3,5-dione, demonstrates their significance in preparing mixed oxide films via chemical vapor deposition. These mixtures exhibit a high vaporization rate, surpassing their decomposition rate, which is crucial for the efficient deposition of films (Turgambaeva et al., 2021).

Thermal Properties in Film Deposition

A study on the thermal behavior of zirconium(IV) β-diketonates, including 2,2,6,6-tetramethylheptane-3,5-dionate, highlighted their use in film deposition. The research provided insights into the thermodynamics of melting and vaporization processes, essential for understanding their applications in materials science (Zherikova et al., 2008).

X-Ray Crystal Structures in MOCVD

Investigations into the X-ray crystal structures of compounds like bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) provide critical information for metalorganic chemical vapor deposition (MOCVD) processes. These structures help in understanding the behavior of such compounds in material deposition, which is integral to developing advanced materials (Malik et al., 1999).

Synthesis and Chemical Reactions

The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione itself, using pinacolone and methyl pivalate, has been studied to optimize reaction conditions for maximum yield. This research is foundational for producing the compound for various applications (Yan-Xin, 2007).

Rate Acceleration in Ullmann Diaryl Ether Synthesis

In the context of Ullmann diaryl ether synthesis, 2,2,6,6-tetramethylheptane-3,5-dione was found to greatly accelerate the reaction. This discovery is significant for organic synthesis, showcasing the compound's role in facilitating challenging chemical reactions under milder conditions (Buck et al., 2002).

Safety And Hazards

2,2,6,6-Tetramethyl-3,5-heptanedione is harmful if swallowed .

Future Directions

2,2,6,6-Tetramethyl-3,5-heptanedione is a promising reagent in the field of chemistry due to its stability and versatility. It can be used in the synthesis of various complexes and heterocycles . Its future applications may include the development of new catalysts and materials.

properties

InChI

InChI=1S/4C11H21O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12-13H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAXIXUTYXOBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84O8Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylheptane-3,5-dione;zirconium

CAS RN

18865-74-2
Record name Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O')zirconium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
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2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
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Reactant of Route 6
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium

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